5-Chloro-3-ethynylpyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a chloro and an ethynyl group. Its molecular formula is and it has a molecular weight of approximately 119.12 g/mol. The compound is characterized by the presence of a chlorine atom at the fifth position and an ethynyl group at the third position of the pyrazine ring, which contributes to its unique chemical properties and biological activities.
The reactivity of 5-Chloro-3-ethynylpyrazin-2-amine can be attributed to its functional groups. The ethynyl moiety can participate in various coupling reactions, such as:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
5-Chloro-3-ethynylpyrazin-2-amine has been studied for its potential biological activities. Research indicates that compounds with similar structures may exhibit antimicrobial, antifungal, and anticancer properties. The presence of the chloro and ethynyl groups enhances its interaction with biological targets, potentially leading to inhibition of specific enzymes or receptors involved in disease processes.
Synthesis of 5-Chloro-3-ethynylpyrazin-2-amine can be achieved through several methods:
These methods provide versatile pathways for synthesizing this compound and its derivatives.
Each of these compounds presents unique characteristics that differentiate them from 5-Chloro-3-ethynylpyrazin-2-amines while sharing common functional groups that may influence their biological activities.
Interaction studies involving 5-Chloro-3-ethynylpyrazin-2-amine have focused on its binding affinity to biological targets. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, leading to inhibition or modulation of biological pathways. Further investigations using techniques like molecular docking and surface plasmon resonance are necessary to elucidate these interactions more comprehensively.
Several compounds share structural similarities with 5-Chloro-3-ethynylpyrazin-2-amine. These include:
| Compound Name | Structural Features | Potential XLogP3 0.7                                                                     Hydrogen Bond Acceptor Count 3                                                                     Hydrogen Bond Donor Count 1                                                                     Exact Mass 153.0093748 g/mol                                                                     Monoisotopic Mass 153.0093748 g/mol                                                                     Heavy Atom Count 10                                                                     Dates
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